NCGC00378430

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

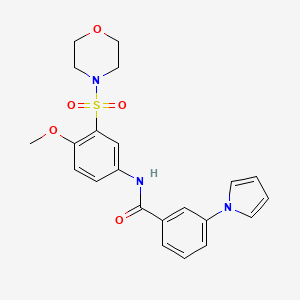

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXCVBOQNYHBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCGC00378430

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00378430 is a small molecule inhibitor that has emerged as a significant tool in cancer research, primarily through its targeted disruption of the SIX1-EYA protein-protein interaction. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the subsequent cellular and physiological effects. The information is supported by quantitative data from various assays, detailed experimental protocols, and visual representations of the underlying biological processes. This document is intended to serve as a technical resource for researchers and professionals in the field of drug development and cancer biology.

Core Mechanism of Action: Disruption of the SIX1-EYA Transcriptional Complex

The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between the Sine oculis homeobox homolog 1 (SIX1) transcription factor and its coactivator, Eyes absent homolog (EYA).[1][2][3][4] The SIX1/EYA complex is a critical regulator of embryonic development and is frequently re-activated in various cancers, where it drives tumor progression, metastasis, and therapeutic resistance.[3][4][5] this compound directly interferes with the binding of SIX1 to EYA proteins (specifically EYA1 and EYA2), thereby preventing the formation of a functional transcriptional complex.[1][2][4] This disruption abrogates the downstream transcriptional activation of SIX1/EYA target genes.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from various experimental setups.

| Parameter | Value | Assay Type | Context | Reference |

| IC50 | 52 μM | AlphaScreen Assay | Biochemical assay measuring the disruption of the SIX1-EYA2 interaction. | [2][3] |

| Application | Concentration | Cell Lines/Model | Observed Effect | Reference |

| In Vitro | 10 μM | MCF7 breast cancer cells | Partial reversal of SIX1-mediated transcriptional and metabolic signatures. Reversal of SIX1-induced increase in p-SMAD3 and inhibition of FN1 expression. | [2] |

| In Vitro | 10 or 20 μM | MCF7, T47D, MDA-MB-231 breast cancer cells | Disruption of the SIX1-EYA2 interaction. | [2] |

| In Vitro | 20 μM | T47D breast cancer cells | Blocks TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-CAD. | [2][3] |

| In Vivo | 25 mg/kg | Mouse model of breast cancer metastasis | Dramatic decrease in distant metastatic burden. | [2][6] |

| In Vivo | 20 mg/kg (IV) | Pharmacokinetic study | T1/2α of 0.25 hours. | [2][6] |

Impact on Signaling Pathways

By disrupting the SIX1-EYA complex, this compound significantly perturbs downstream signaling pathways that are crucial for cancer progression. The most prominently affected pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][4]

Inhibition of TGF-β Signaling and Epithelial-Mesenchymal Transition (EMT)

The SIX1/EYA complex is known to stimulate metastasis through the activation of TGF-β signaling, which in turn induces EMT.[4][5] this compound has been shown to reverse these effects.[2][4] Specifically, treatment with this compound leads to:

-

Decreased phosphorylation of Smad3 (p-Smad3): A key downstream effector of the TGF-β pathway.[2][3]

-

Upregulation of E-cadherin (E-CAD): An epithelial marker, the loss of which is a hallmark of EMT. This compound restores membranous E-CAD expression.[2]

-

Downregulation of Fibronectin (FN1): A mesenchymal marker that is upregulated during EMT.[2][3]

The following diagram illustrates the inhibitory effect of this compound on the SIX1/EYA-mediated TGF-β signaling pathway.

Caption: this compound inhibits the SIX1-EYA2 interaction, blocking TGF-β signaling and EMT.

Regulation of Cell Cycle and Proliferation

In colorectal cancer models, the SIX1/EYA1 complex has been shown to mediate the expression of Cyclin A1 (CCNA1) and TGF-β1.[1] While this compound's direct effect on CCNA1 hasn't been explicitly detailed in the provided context, the disruption of the SIX1/EYA1 interaction is expected to downregulate the expression of such cell cycle-related genes.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the findings.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This biochemical assay was instrumental in the initial identification of this compound as a disruptor of the SIX1-EYA2 interaction.[1]

Protocol:

-

Protein Preparation: Recombinant GST-tagged SIX1 and His-tagged EYA1/EYA2 proteins are purified.

-

Bead Conjugation: Glutathione donor beads are mixed with GST-SIX1, and Nickel Chelate acceptor beads are mixed with His-EYA1/EYA2.

-

Protein-Protein Interaction: The GST-SIX1-donor bead complex is mixed with the His-EYA1/EYA2-acceptor bead complex. In the presence of an interaction, the beads are brought into close proximity.

-

Compound Addition: A solution of this compound at varying concentrations is added to the protein-bead mixture.

-

Incubation: The mixture is incubated to allow for compound binding and disruption of the protein-protein interaction.

-

Signal Detection: The plate is read using an Envision Multilabel Reader. Upon laser excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. A decrease in signal indicates disruption of the SIX1-EYA interaction.

The following diagram outlines the workflow of the AlphaScreen assay.

Caption: Workflow of the AlphaScreen assay to identify SIX1-EYA2 interaction inhibitors.

Cell-Based Assays

Cell Lines:

-

Colorectal Cancer: HT29, HT55, HCT-15, HCT-116, HCA-24, SW620, T84[1]

Western Blotting:

-

Cells are treated with this compound or a vehicle control for a specified duration.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Smad3, FN1, E-CAD, SIX1, EYA1, CCNA1, TGF-β).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using a chemiluminescence substrate.

In Vivo Metastasis Mouse Model

-

Tumor Cell Implantation: Human breast cancer cells (e.g., MCF7-SIX1) are injected into the mammary fat pads of immunodeficient mice.

-

Compound Administration: Once tumors are established, mice are treated with this compound (e.g., 25 mg/kg, via local injection) or a vehicle control on a specified schedule.[2][6]

-

Monitoring: Primary tumor growth and the overall health of the mice are monitored regularly.

-

Metastasis Assessment: At the end of the study, distant organs (e.g., lungs, liver) are harvested, and the metastatic burden is quantified.

Conclusion

This compound represents a promising class of small molecule inhibitors that target the oncogenic SIX1-EYA transcriptional complex. Its mechanism of action, centered on the disruption of this protein-protein interaction, leads to the potent inhibition of the TGF-β signaling pathway and the reversal of EMT. These effects culminate in a significant reduction in cancer cell metastasis in preclinical models. The data and protocols outlined in this guide provide a solid foundation for further investigation and development of this compound and analogous compounds as potential anti-cancer therapeutics.

References

- 1. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

NCGC00378430: A Potent Inhibitor of the SIX1/EYA2 Transcriptional Complex for Metastasis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains the primary driver of mortality in cancer patients. The dysregulation of developmental signaling pathways, such as the Sine oculis homeobox homolog 1 (SIX1)/eyes absent (EYA) transcriptional complex, is a critical contributor to the metastatic cascade.[1][2] The SIX1/EYA complex is essential during organogenesis but is typically downregulated in adult tissues.[2][3] In several cancers, including breast cancer, the aberrant re-expression of SIX1, in conjunction with its coactivator EYA2, has been shown to stimulate metastasis.[1][4] This is achieved, in part, through the activation of TGF-β signaling and the subsequent induction of epithelial-mesenchymal transition (EMT).[1][2] Given their restricted expression in healthy adults, the SIX1/EYA2 interaction presents a promising therapeutic target to inhibit tumor progression with potentially limited side effects.[2][4]

This technical guide provides a comprehensive overview of NCGC00378430 (also referred to as 8430), a novel small molecule inhibitor that disrupts the SIX1/EYA2 interaction.[1][5] This document will detail its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent inhibitor of the protein-protein interaction between the transcription factor SIX1 and its coactivator EYA2.[1][6] The SIX1 protein requires interaction with a member of the EYA family to activate the transcription of its downstream target genes.[4] By binding to the SIX1/EYA2 complex, this compound disrupts this critical interaction, thereby inhibiting the transcriptional activity of SIX1.[6] This leads to a partial reversal of the transcriptional and metabolic profiles mediated by SIX1 overexpression.[1][6] A key consequence of this inhibition is the suppression of SIX1-induced TGF-β signaling and the subsequent reversal of the epithelial-mesenchymal transition (EMT), a cellular program that is crucial for cancer cell invasion and metastasis.[1][6]

dot

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, detailing its in vitro efficacy, cellular activity, and in vivo pharmacokinetics.

| Parameter | Value | Assay | Reference |

| IC50 | 52 μM | AlphaScreen Assay | [6] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Cell Line | Concentration | Duration | Effect | Reference |

| MCF7, T47D, MDA-MB-231 | 10 or 20 μM | - | Disrupts SIX1-EYA2 interaction | [6] |

| MCF7 | 10 μM | 3 days | Partially reverses SIX1-mediated transcriptional and metabolic signatures | [6] |

| T47D | 20 μM | 3 days | Blocks TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-CAD | [6] |

| MCF7-SIX1 | 10 μM | 3 days | Reverses SIX1-induced increase in p-SMAD3 and restores membranous E-CAD | [6] |

| Table 2: Cellular Activity of this compound in Breast Cancer Cells |

| Parameter | Dose | Route | Value | Species | Reference |

| T1/2α | 20 mg/kg | IV | 0.25 hours | Mouse | [6] |

| CL | 20 mg/kg | IV | 6.19 L/hr•kg | Mouse | [6] |

| Vss | 20 mg/kg | IV | 4.08 L/kg | Mouse | [6] |

| Cmax | 20 mg/kg | IV | 6703 ng/mL | Mouse | [6] |

| AUC | 20 mg/kg | IV | 3234 ng/mL•hr | Mouse | [6] |

| Antimetastatic Effect | 25 mg/kg | Local injection | Dramatically decreased distant metastatic burden | Mouse | [6] |

| Table 3: In Vivo Pharmacokinetics and Efficacy of this compound |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on the methods described in the primary literature.

AlphaScreen Assay for SIX1/EYA2 Interaction

This assay is used to identify and characterize inhibitors of the SIX1-EYA2 protein-protein interaction in a high-throughput format.

Materials:

-

GST-tagged SIX1 protein

-

His-tagged EYA2 protein

-

Streptavidin-coated donor beads

-

Nickel chelate acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add GST-SIX1 and His-EYA2 to the assay buffer.

-

Add the serially diluted this compound to the wells containing the protein mixture.

-

Incubate the plate at room temperature for 30 minutes.

-

Add streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibition of the SIX1-EYA2 interaction.

Co-Immunoprecipitation (Co-IP) to Validate Interaction Disruption in Cells

This method is used to confirm that this compound disrupts the endogenous SIX1-EYA2 interaction within cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF7, T47D)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against SIX1 or EYA2

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blotting (anti-SIX1 and anti-EYA2)

Procedure:

-

Culture breast cancer cells and treat with either vehicle (DMSO) or this compound at the desired concentration and duration.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-EYA2) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for the co-immunoprecipitated protein (e.g., SIX1).

Western Blot Analysis of EMT and TGF-β Signaling Markers

This protocol is used to assess the effect of this compound on key protein markers of EMT and TGF-β signaling.

Materials:

-

Treated and untreated cell lysates (as prepared for Co-IP)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-p-Smad3, anti-Fibronectin (FN1), anti-E-cadherin (E-CAD), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Mouse Model of Breast Cancer Metastasis

This experimental model is used to evaluate the anti-metastatic efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Breast cancer cells engineered to express a reporter gene (e.g., luciferase or a fluorescent protein)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Bioluminescence or fluorescence imaging system

Procedure:

-

Inject the reporter-expressing breast cancer cells into the mammary fat pad of the mice.

-

Allow the primary tumors to establish and grow to a predetermined size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., 25 mg/kg, local injection, every other day).

-

Monitor primary tumor growth using calipers.

-

Monitor the development of distant metastases using the imaging system at regular intervals.

-

At the end of the study, harvest organs (e.g., lungs, liver, bone) for ex vivo imaging and histological analysis to confirm metastasis.

-

Analyze the data to compare the metastatic burden between the treatment and control groups.

Mandatory Visualizations

dot

Caption: SIX1/EYA2 Signaling Pathway and Inhibition by this compound.

dot

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a valuable research tool for investigating the role of the SIX1/EYA2 transcriptional complex in cancer metastasis. Its ability to disrupt the SIX1/EYA2 interaction, reverse EMT, and suppress metastasis in preclinical models makes it a promising lead compound for the development of novel anti-metastatic therapies.[1][5] This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of the molecular drivers of metastasis and to explore new therapeutic strategies.

References

- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]

- 5. Mouse models of breast cancer metastasis - Wikipedia [en.wikipedia.org]

- 6. Transplantable Mouse Tumor Models of Breast Cancer Metastasis | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: NCGC00378430 - A Potent Inhibitor of the SIX1/EYA2 Interaction for Targeting Cancer Metastasis

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the small molecule inhibitor NCGC00378430, detailing its function in cancer cells, relevant experimental protocols, and quantitative data to support its potential as a therapeutic agent against cancer metastasis.

Introduction

Metastasis remains the primary driver of mortality in cancer patients. The aberrant reactivation of developmental signaling pathways is a key contributor to the metastatic cascade. The Sine oculis homeobox homolog 1 (SIX1) and its co-activator, Eyes absent homolog 2 (EYA2), form a transcriptional complex that plays a critical role in embryonic development and is typically downregulated in adult tissues.[1][2] However, in various cancers, particularly breast cancer, the re-expression of the SIX1/EYA2 complex is associated with tumor progression, epithelial-mesenchymal transition (EMT), and metastasis.[1][3][4] this compound has been identified as a potent small molecule inhibitor of the SIX1-EYA2 protein-protein interaction, offering a promising strategy to disrupt these oncogenic processes.[1][2][5]

Mechanism of Action

This compound functions by directly disrupting the interaction between the SIX1 transcription factor and its EYA2 co-activator.[1][5] This inhibition reverses the transcriptional and metabolic changes mediated by SIX1 overexpression.[1][2] A key downstream effect of this disruption is the attenuation of SIX1-induced Transforming Growth Factor-β (TGF-β) signaling, a critical pathway in promoting EMT.[1][2][6] By inhibiting the SIX1/EYA2 complex, this compound effectively blocks the pro-metastatic cascade initiated by this aberrant signaling axis.[1][2]

Signaling Pathway

The SIX1/EYA2 complex exerts its pro-metastatic effects through the activation of the TGF-β signaling pathway. This leads to the phosphorylation of SMAD3 (p-SMAD3), which then translocates to the nucleus to regulate the expression of genes involved in EMT. This process is characterized by the downregulation of epithelial markers, such as E-cadherin (CDH1), and the upregulation of mesenchymal markers, such as Fibronectin (FN1). This compound intervenes at the initial step by preventing the formation of the functional SIX1/EYA2 complex.

Quantitative Data

This compound has been evaluated across various assays to quantify its inhibitory activity and effects on cancer cells.

| Assay Type | Parameter | Value | Cell Line(s) | Reference |

| Biochemical Assay | IC50 (SIX1/EYA2 Interaction) | 52 µM | - | [1][2][6] |

| Cell-based Assay | Effective Concentration | 10-20 µM | MCF7, T47D, MDA-MB-231 | [6] |

| In Vivo Study | Dosage | 25 mg/kg | - | [2][6] |

Table 1: Potency and Efficacy of this compound.

| Gene | Effect of this compound | Cancer Cell Line | Reference |

| FN1 (Fibronectin) | Upregulation reversed | T47D, MCF7-SIX1 | [2][6] |

| CDH1 (E-cadherin) | Downregulation reversed (restored membranous localization) | T47D, MCF7-SIX1 | [2][6] |

Table 2: Effect of this compound on EMT Marker Gene Expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AlphaScreen™ Assay for SIX1-EYA2 Interaction

This protocol outlines the procedure to quantify the inhibitory effect of this compound on the SIX1-EYA2 protein-protein interaction.[1][5]

Materials:

-

GST-tagged SIX1 and 6xHis-tagged EYA2 proteins[1]

-

This compound

-

AlphaScreen™ Glutathione Donor Beads and Nickel Chelate Acceptor Beads (PerkinElmer)[5]

-

Assay Buffer: 50 mM Tris (pH 8.0), 250 mM NaCl, 0.05% BSA, 0.02% Tween-20[1]

-

White 384-well plates (PerkinElmer)[1]

-

EnVision Multilabel Reader (PerkinElmer)[1]

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer (e.g., from 781 nM to 100 µM).[1]

-

In a 384-well plate, add 200 nM of GST-SIX1 and 200 nM of 6xHis-EYA2 to each well.[1]

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for 2 hours at 25°C.[1]

-

Add Glutathione Donor beads and Nickel Chelate Acceptor beads to the wells.[5]

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate using an EnVision Multilabel Reader in AlphaScreen detection mode.[1]

-

Analyze the data to determine the IC50 value of this compound.

Western Blot for p-SMAD3 and EMT Markers

This protocol describes the detection of changes in protein levels of p-SMAD3, Fibronectin (FN1), and E-cadherin in breast cancer cells following treatment with this compound.[6]

Materials:

-

Breast cancer cell lines (e.g., T47D, MCF7-SIX1)[6]

-

This compound

-

TGF-β1 (optional, for inducing EMT)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-SMAD3, anti-SMAD3, anti-Fibronectin, anti-E-cadherin, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed breast cancer cells in culture plates and allow them to adhere.

-

Treat the cells with this compound (e.g., 20 µM) or vehicle control for a specified duration (e.g., 3 days).[6] For some experiments, cells can be co-treated with TGF-β1 to induce EMT.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Normalize protein band intensities to a loading control like β-actin.

Immunofluorescence for EMT Markers

This protocol details the visualization of E-cadherin and Vimentin localization in breast cancer cells treated with this compound.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)[7]

-

This compound

-

Glass coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-E-cadherin, anti-Vimentin

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on glass coverslips in a culture dish.

-

Treat cells with this compound at the desired concentration and duration.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour at room temperature.

-

Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

In Vivo Metastasis Mouse Model

This protocol provides a general framework for assessing the anti-metastatic potential of this compound in a breast cancer mouse model.[2][6]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Metastatic breast cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Vehicle control

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Inject metastatic breast cancer cells (e.g., luciferase-tagged MDA-MB-231) into the mammary fat pad of immunocompromised mice.

-

Allow primary tumors to establish and grow to a specified size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule (e.g., every other day).[2][6]

-

Monitor primary tumor growth using calipers.

-

Monitor metastasis development using bioluminescence imaging or by harvesting tissues at the end of the study.

-

At the study endpoint, harvest primary tumors and metastatic target organs (e.g., lungs, liver, bone) for histological analysis and quantification of metastatic burden.

Pharmacokinetics

Pharmacokinetic studies in mice have been performed for this compound. Following intravenous administration of 20 mg/kg, the compound exhibited a short half-life (T½α) of 0.25 hours.[2]

Conclusion

This compound is a valuable chemical probe for studying the role of the SIX1/EYA2 transcriptional complex in cancer biology. Its ability to disrupt this interaction, inhibit TGF-β signaling and EMT, and reduce metastasis in preclinical models highlights its potential as a lead compound for the development of novel anti-metastatic therapies. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of targeting the SIX1/EYA2 axis in cancer.

References

- 1. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eya2 Is Required to Mediate the Pro-Metastatic Functions of Six1 Via the Induction of TGF-β Signaling, Epithelial-Mesenchymal Transition, and Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Function Analyses of the Human SIX1–EYA2 Complex Reveal Insights into Metastasis and BOR Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. omicsonline.org [omicsonline.org]

The SIX1/EYA2 Inhibitor NCGC00378430: A Technical Guide to its Reversal of Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor NCGC00378430 and its demonstrated effects on the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document details the mechanism of action, summarizes key quantitative findings, provides experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent inhibitor of the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1][2][3] The SIX1/EYA complex is a critical transcriptional regulator that, when aberrantly expressed in cancer, can drive metastasis through the activation of transforming growth factor-beta (TGF-β) signaling and the subsequent induction of EMT.[2][4] By disrupting the SIX1/EYA2 interaction, this compound effectively reverses these pro-metastatic signaling cascades.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Value | Cell Lines | Reference |

| IC50 | AlphaScreen for SIX1/EYA2 Interaction | 52 µM | - | [2][3] |

| Concentration for EMT Reversal | Western Blot & Immunofluorescence | 10-20 µM | MCF7, T47D | [1][3] |

| Treatment Duration for EMT Reversal | Western Blot & Immunofluorescence | 3 days | MCF7, T47D | [1][3] |

Table 2: Effect of this compound on EMT Marker Expression

| Marker | Type | Effect of this compound (20 µM, 3 days) | Cell Line | Reference |

| p-Smad3 | Pro-mesenchymal | Blocks TGF-β induced activation | T47D | [1][3] |

| Fibronectin (FN1) | Mesenchymal | Blocks TGF-β induced upregulation; Inhibits expression | T47D, MCF7-SIX1 | [1][3] |

| E-cadherin (E-CAD) | Epithelial | Blocks TGF-β induced downregulation; Restores membranous localization | T47D, MCF7-SIX1 | [1][2] |

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model

| Parameter | Dosing Regimen | Result | Reference |

| Metastatic Burden | 25 mg/kg, local injection, every other day for 17-21 days | Dramatically decreased distant metastatic burden | [1][3] |

| Primary Tumor Growth | 25 mg/kg, local injection, every other day for 17-21 days | No significant growth inhibitory effect | [1][3] |

Table 4: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing | Reference |

| T1/2α | 0.25 hours | 20 mg/kg, IV | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for assessing its impact on EMT.

Caption: this compound inhibits the SIX1/EYA2 complex, blocking TGF-β signaling and EMT.

Caption: Workflow for evaluating this compound's effect on EMT in vitro and in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines MCF7, T47D, and MDA-MB-231 are utilized. MCF7-SIX1 cells are engineered to overexpress SIX1.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: For in vitro assays, cells are treated with this compound at concentrations of 10 µM or 20 µM for 3 days. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-Smad3, total Smad3, Fibronectin, E-cadherin, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

-

Cell Seeding and Treatment: Cells are seeded on glass coverslips in 24-well plates and treated with this compound as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with the primary antibody for E-cadherin overnight at 4°C.

-

Secondary Antibody and Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

In Vivo Metastasis Mouse Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of the mice.

-

This compound Administration: Once tumors are established, mice are treated with this compound (25 mg/kg) or vehicle via local injection at the tumor site every other day for 17 to 21 days.

-

Metastasis Assessment: At the end of the treatment period, mice are euthanized, and organs such as the lungs and liver are harvested. The number and size of metastatic nodules are quantified. Tissues may also be processed for histological analysis.

Conclusion

This compound represents a promising therapeutic agent for targeting metastasis by disrupting the SIX1/EYA2 transcriptional complex and reversing the EMT program. Its ability to inhibit TGF-β signaling and restore an epithelial phenotype in cancer cells, coupled with its efficacy in reducing metastatic burden in preclinical models, warrants further investigation and development. This guide provides a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of inhibiting the SIX1/EYA2 axis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Identification of a Small-Molecule Inhibitor That Disrupts the SIX1/EYA2 Complex, EMT, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of NCGC00378430 in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. The SIX1-EYA transcriptional complex has emerged as a critical driver of tumorigenesis in various cancers, including CRC. This technical guide delves into the role of NCGC00378430, a small molecule inhibitor of the SIX1-EYA interaction, as a potential therapeutic agent in colorectal cancer. We will explore the underlying molecular mechanisms, present key quantitative data, and provide detailed experimental protocols and visualizations to facilitate further research and drug development in this promising area.

Introduction: The SIX1-EYA Complex in Colorectal Cancer

The Sine Oculis Homeobox 1 (SIX1) and Eyes Absent Homolog 1 (EYA1) proteins form a transcriptional complex that is crucial during embryonic development but is typically downregulated in adult tissues.[1] However, in many cancers, including colorectal cancer, this complex is aberrantly overexpressed and contributes to tumor progression.[1]

Studies have shown that both SIX1 and EYA1 are significantly overexpressed in colorectal cancer tissues compared to adjacent non-cancerous tissues.[2] This overexpression is not merely correlational; the SIX1/EYA1 complex actively drives the expression of genes involved in cell cycle progression and metastasis, such as Cyclin A1 (CCNA1) and Transforming Growth Factor Beta 1 (TGFB1).[2] The disruption of this complex, therefore, presents a compelling strategy for therapeutic intervention in colorectal cancer.

This compound has been identified as a potent inhibitor of the SIX1-EYA2 interaction through high-throughput screening.[3] While much of the detailed cellular work in colorectal cancer has been performed with other inhibitors, this compound's mechanism of action makes it a compound of high interest for this disease.

Mechanism of Action of this compound

This compound functions by disrupting the protein-protein interaction between SIX1 and EYA.[3] This interaction is essential for the transcriptional activity of the complex. By binding to one of the partner proteins, this compound prevents the formation of the functional SIX1-EYA complex, thereby inhibiting the transcription of their downstream target genes.

The key downstream pathway affected by SIX1-EYA inhibition is the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[2] In the context of colorectal cancer, the SIX1/EYA1 complex upregulates TGFB1, which can paradoxically promote tumor progression in later stages by inducing epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[2][4] By inhibiting the SIX1-EYA interaction, this compound is expected to downregulate TGFB1 expression, thereby mitigating these pro-tumorigenic effects.

Signaling Pathway

Caption: The SIX1-EYA1 signaling pathway in colorectal cancer and the inhibitory action of this compound.

Quantitative Data

The following tables summarize key quantitative findings from studies on the SIX1-EYA axis in colorectal cancer and the efficacy of its inhibitors.

Table 1: Gene and Protein Expression in Colorectal Cancer

| Gene/Protein | Expression Change in CRC vs. Normal Tissue | Fold Change (mRNA) | p-value | Reference |

| SIX1 | Upregulated | 7.47 ± 3.54 vs. 1.88 ± 0.35 | 0.008 | [2] |

| EYA1 | Upregulated | 7.61 ± 2.03 vs. 2.22 ± 0.45 | 0.005 | [2] |

| CCNA1 | Upregulated | - | - | [2] |

| TGFB1 | Upregulated | - | - | [2] |

Table 2: In Vitro Efficacy of SIX1-EYA Inhibitors

| Compound | Assay | Target | IC50 | Reference |

| This compound | AlphaScreen | SIX1-EYA2 Interaction | 52 µM | [3] |

Note: Specific dose-response data for this compound in colorectal cancer cell lines is not currently available in the public domain. The provided IC50 is for the biochemical interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in colorectal cancer.

AlphaScreen Assay for SIX1-EYA Interaction

This protocol describes a method to screen for inhibitors of the SIX1-EYA protein-protein interaction.

Objective: To identify and characterize small molecules that disrupt the interaction between SIX1 and EYA proteins.

Materials:

-

Recombinant GST-tagged SIX1 protein

-

Recombinant His-tagged EYA1/2 protein

-

Glutathione Donor Beads

-

Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Microplate reader capable of AlphaScreen detection

Workflow:

Caption: Workflow for the AlphaScreen assay to identify inhibitors of the SIX1-EYA interaction.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add GST-SIX1, His-EYA1, and the test compound (this compound).

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on a compatible microplate reader.

-

The signal will be inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of colorectal cancer cells.

Objective: To determine the cytotoxic or cytostatic effects of this compound on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HT29, HCA-24)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is for measuring the effect of this compound on the expression of SIX1-EYA target genes.

Objective: To quantify the mRNA levels of CCNA1 and TGFB1 in colorectal cancer cells following treatment with this compound.

Materials:

-

Colorectal cancer cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CCNA1, TGFB1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Treat colorectal cancer cells with this compound for a specified time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting

This protocol is for detecting changes in protein levels of SIX1, EYA1, and downstream targets.

Objective: To assess the protein expression levels of SIX1, EYA1, CCNA1, and TGF-β in colorectal cancer cells after treatment with this compound.

Materials:

-

Colorectal cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against SIX1, EYA1, CCNA1, TGF-β, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

The SIX1-EYA transcriptional complex is a validated and compelling target in colorectal cancer. Small molecule inhibitors, such as this compound, that disrupt this interaction hold significant therapeutic promise. The available data strongly suggest that by inhibiting the SIX1-EYA complex, it is possible to downregulate key oncogenic pathways, including TGF-β signaling, thereby impeding tumor growth and metastasis.

Future research should focus on obtaining specific dose-response data for this compound in a panel of colorectal cancer cell lines to determine its IC50 for cell viability and target gene modulation. Furthermore, in vivo studies using colorectal cancer xenograft models are necessary to evaluate the efficacy and safety of this compound in a preclinical setting. The development of more potent and specific second-generation inhibitors based on the structure of this compound could also accelerate the translation of this therapeutic strategy to the clinic. This technical guide provides a foundational framework for researchers to advance the investigation of this compound and the broader field of SIX1-EYA inhibition in colorectal cancer.

References

- 1. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]

- 2. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtypes of primary colorectal tumors correlate with response to targeted treatment in colorectal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide: NCGC00378430 IC50 Value and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor NCGC00378430, focusing on its half-maximal inhibitory concentration (IC50) value, the experimental protocols for its determination, and its mechanism of action within relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Compound | Target Interaction | Assay Type | IC50 Value | Cell Lines Used in Related Studies |

| This compound | SIX1/EYA2 | AlphaScreen | 52 μM[1][2] | MCF7, T47D, MDA-MB-231[1] |

Mechanism of Action

This compound is a potent inhibitor of the protein-protein interaction between Sine Oculis Homeobox Homolog 1 (SIX1) and Eyes Absent Homolog 2 (EYA2)[1]. This interaction is crucial for the transcriptional activity of the SIX1/EYA complex, which is implicated in cancer progression. By disrupting this complex, this compound can reverse transcriptional and metabolic profiles mediated by SIX1 overexpression[3][4].

A key downstream effect of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway[2][3]. Specifically, it reverses the SIX1-induced increase in phosphorylated SMAD3 (p-Smad3), a critical step in the TGF-β cascade that promotes epithelial-mesenchymal transition (EMT), a process integral to cancer metastasis[1][2]. In cellular models, treatment with this compound has been shown to block the TGF-β induced activation of p-Smad3, leading to the upregulation of the epithelial marker E-cadherin (E-CAD) and the downregulation of the mesenchymal marker Fibronectin (FN1)[1].

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the SIX1/EYA2-mediated TGF-β signaling pathway.

References

Methodological & Application

Application Notes and Protocols for NCGC00378430

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00378430 is a potent small-molecule inhibitor of the SIX1/EYA2 protein-protein interaction.[1] The SIX1/EYA transcriptional complex is a critical regulator of embryonic development and its re-expression in adult tissues is associated with the progression and metastasis of several cancers, including breast cancer.[2][3] this compound has been shown to disrupt this complex, leading to the reversal of transcriptional and metabolic profiles mediated by SIX1 overexpression.[1][2] Notably, it inhibits TGF-β signaling and the subsequent epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2][4] These application notes provide detailed protocols for key experiments to study the activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published research.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| SIX1/EYA2 Interaction | - | IC50 | 52 μM | [1][4] |

| SIX1/EYA2 Interaction Disruption | MCF7 | Concentration | 10 μM | [1] |

| SIX1/EYA2 Interaction Disruption | T47D, MDA-MB-231 | Concentration | 20 μM | [1] |

| TGF-β Signaling Inhibition | T47D | Concentration | 20 μM | [1][4] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Animal Model | Dosing Regimen | Effect | Reference |

| Mouse Breast Cancer Metastasis Model | 25 mg/kg, local injection, every other day | Decreased distant metastatic burden | [1] |

| Pharmacokinetics (IV) | 20 mg/kg | T1/2α = 0.25 hours | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the aberrant SIX1/EYA2 complex in cancer.

Caption: Workflow for evaluating this compound's efficacy.

Experimental Protocols

SIX1/EYA2 Interaction AlphaScreen Assay

This protocol is adapted from the methods used to identify and characterize this compound.

Objective: To quantify the inhibitory effect of this compound on the SIX1-EYA2 protein-protein interaction in a biochemical assay.

Materials:

-

Recombinant GST-tagged SIX1 (residues 1-259)

-

Recombinant His6-tagged EYA2 (residues 253-538)

-

AlphaScreen™ Glutathione Donor Beads

-

AlphaScreen™ Nickel Chelate Acceptor Beads

-

This compound

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well OptiPlate™

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a 384-well plate, add GST-SIX1 and His6-EYA2 to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 60 minutes at room temperature with gentle shaking.

-

Add Glutathione Donor Beads and Nickel Chelate Acceptor Beads to the wells.

-

Incubate for 2.5 hours at room temperature in the dark.

-

Read the plate on an EnVision Multilabel Reader or a similar instrument with AlphaScreen capabilities.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Proximity Ligation Assay (PLA) for SIX1-EYA2 Interaction in Cells

Objective: To visualize and quantify the disruption of the SIX1-EYA2 interaction by this compound in breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231)

-

This compound

-

Primary antibodies: anti-SIX1 and anti-EYA2 (from different species)

-

Duolink® In Situ PLA® Probes

-

Duolink® In Situ Detection Reagents

-

Microscopy slides or coverslips

Procedure:

-

Seed cells on slides or coverslips and allow them to adhere.

-

Treat the cells with this compound (10 µM for MCF7, 20 µM for T47D and MDA-MB-231) or DMSO for the desired time.

-

Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

-

Incubate with anti-SIX1 and anti-EYA2 primary antibodies.

-

Perform the PLA protocol according to the manufacturer's instructions, which includes ligation and amplification steps.

-

Mount the slides and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

-

Quantify the number of PLA signals per cell to determine the extent of interaction disruption.

Western Blot Analysis of TGF-β Induced EMT Markers

Objective: To assess the ability of this compound to reverse the effects of TGF-β on the expression of key EMT markers.

Materials:

-

Breast cancer cell lines (e.g., T47D)

-

Recombinant Human TGF-β1

-

This compound

-

Primary antibodies: anti-p-Smad3, anti-Fibronectin (FN1), anti-E-cadherin (E-CAD), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Protein lysis buffer and protease/phosphatase inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with this compound (20 µM) for a specified time (e.g., 24 hours).

-

Induce EMT by treating with TGF-β1 (e.g., 5 ng/mL) for 3 days in the presence or absence of this compound.

-

Lyse the cells, quantify protein concentration, and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify band intensities and normalize to the loading control.

In Vivo Breast Cancer Metastasis Model

Objective: To evaluate the efficacy of this compound in inhibiting breast cancer metastasis in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Luciferase-expressing breast cancer cells (e.g., MDA-MB-231-luc)

-

This compound formulated for in vivo administration

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Inject luciferase-expressing breast cancer cells into the mammary fat pad of the mice to establish orthotopic primary tumors.

-

Monitor primary tumor growth.

-

Once tumors are established, begin treatment with this compound (e.g., 25 mg/kg, locally injected every other day) or vehicle control.

-

Monitor metastasis weekly by injecting D-luciferin and performing bioluminescence imaging.

-

At the end of the study, excise lungs and other organs for ex vivo imaging and histological analysis to confirm metastasis.

-

Quantify the metastatic burden based on bioluminescence signal intensity.

-

Monitor animal weight and general health to assess toxicity.

These protocols provide a framework for investigating the biological activities of this compound. Researchers should optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for NCGC00378430 in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCGC00378430 is a small molecule inhibitor that potently disrupts the interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1][2][3][4] The SIX1/EYA transcriptional complex is a critical regulator of embryonic development and its re-expression in adult tissues is implicated in the progression and metastasis of several cancers, including breast cancer.[2][4] this compound has been shown to reverse transcriptional and metabolic changes mediated by SIX1 overexpression, inhibit TGF-β signaling and the epithelial-mesenchymal transition (EMT), and suppress breast cancer metastasis in preclinical models.[1][3][4][5] These application notes provide an overview of the in vitro applications of this compound and detailed protocols for key cell-based assays.

Mechanism of Action

This compound functions by directly interfering with the protein-protein interaction between SIX1 and its coactivator EYA2. This disruption prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of downstream target genes involved in cell proliferation, survival, migration, and invasion. A key pathway inhibited by this compound is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often hijacked by cancer cells to promote EMT and metastasis.[1][3][4]

Signaling Pathway Disrupted by this compound

References

- 1. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for NCGC00378430 in Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00378430 is a potent small-molecule inhibitor of the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1][2] The SIX1/EYA transcriptional complex is crucial in embryonic development and its aberrant expression in adults is implicated in the progression of various cancers, including breast and colorectal cancer.[3][4][5] this compound disrupts this complex, leading to the inhibition of downstream signaling pathways, notably the Transforming Growth Factor-β (TGF-β) pathway, and subsequent suppression of cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT).[1][4][6] These application notes provide a comprehensive guide for the use of this compound in cell-based assays.

Mechanism of Action

This compound functions by directly interfering with the interaction between the SIX1 transcription factor and its coactivator EYA2.[1][6] This disruption prevents the transcriptional activation of SIX1 target genes, which are involved in cell proliferation, survival, and metastasis.[3] A key downstream effect of inhibiting the SIX1-EYA2 complex is the suppression of the TGF-β signaling pathway.[1][4] This leads to a reduction in the phosphorylation of Smad3 (p-Smad3), a critical step in TGF-β signal transduction.[1] Consequently, the expression of EMT markers such as Fibronectin (FN1) is downregulated, while the expression of epithelial markers like E-cadherin is restored at the cell membrane.[1]

Caption: this compound inhibits the SIX1-EYA2 complex, suppressing TGF-β signaling and metastasis.

Quantitative Data

The following tables summarize the effective concentrations and inhibitory activities of this compound in various assays and cell lines.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Target | IC50 Value | Reference |

| AlphaScreen Assay | SIX1-EYA2 Interaction | 52 µM | [1][2] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Assay Type | Concentration | Treatment Duration | Observed Effect | Reference |

| T47D (Breast Cancer) | TGF-β induced signaling | 20 µM | 3 days | Blocked TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-cadherin. | [1] |

| MCF7-SIX1 (Breast Cancer) | Reversal of SIX1-induced phenotype | 10 µM | 3 days | Reversed SIX1-induced increase in p-SMAD3 and restored membranous E-cadherin. | [1] |

| MCF7, T47D, MDA-MB-231 (Breast Cancer) | Disruption of SIX1-EYA2 interaction | 10 or 20 µM | Not Specified | Disrupted the interaction between SIX1 and EYA2. | [1] |

| HT29 (Colorectal Cancer) | Inhibition of cell growth | 10 and 20 µM (for NSC0191, a similar inhibitor) | Not Specified | Did not change protein levels of SIX1 and EYA1 but inhibited downstream targets. | [3] |

Experimental Protocols

Detailed protocols for key experiments to assess the efficacy of this compound are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability.

Materials:

-

Cancer cell lines (e.g., MCF7, T47D, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

Matrigel

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the top of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

-

Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Seed 5 x 10⁴ cells in the upper chamber of the inserts.

-

Fill the lower chamber with complete growth medium (containing 10% FBS) as a chemoattractant.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

Caption: Workflow for the Boyden Chamber cell invasion assay.

Immunoprecipitation (IP) for SIX1-EYA2 Interaction

This protocol is used to confirm the disruption of the SIX1-EYA2 interaction by this compound.

Materials:

-

Cancer cells treated with this compound or vehicle

-

RIPA lysis buffer with protease inhibitors

-

Antibodies against SIX1 and EYA2

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Incubate the pre-cleared lysate with an anti-SIX1 antibody (or anti-EYA2) overnight at 4°C with gentle rotation. Use IgG as a negative control.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them three times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against EYA2 (if SIX1 was immunoprecipitated) and SIX1.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to investigate the effect of this compound on the binding of the SIX1-EYA2 complex to the promoter regions of its target genes.

Materials:

-

Cancer cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonicator

-

Antibodies against SIX1 or EYA2

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 0.125 M glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Perform immunoprecipitation with an antibody against SIX1 or EYA2 (or IgG control) overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes and reverse the cross-links by heating at 65°C.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA.

-

Analyze the enrichment of specific promoter regions of target genes (e.g., TGF-β) by qPCR.

Concluding Remarks

This compound is a valuable tool for studying the roles of the SIX1-EYA2 transcriptional complex in cancer biology. The protocols outlined above provide a framework for investigating its effects on cell viability, invasion, and target engagement. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Proper controls are essential for the accurate interpretation of results.

References

- 1. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. 2.6. Boyden chamber assay [bio-protocol.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for NCGC00378430 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for NCGC00378430, a small molecule inhibitor of the SIX1/EYA2 protein-protein interaction. The information is based on preclinical studies investigating its potential as an anti-metastatic agent in breast cancer.

Overview of this compound

This compound is a novel compound that disrupts the interaction between Sine Oculis Homeobox Homolog 1 (SIX1) and Eyes Absent Homolog 2 (EYA2), a transcriptional complex implicated in embryonic development and cancer progression.[1][2] By inhibiting this interaction, this compound has been shown to reverse transcriptional and metabolic profiles associated with SIX1 overexpression, including the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial for epithelial-to-mesenchymal transition (EMT) and metastasis.[1][2][3] Preclinical studies have demonstrated that this compound can effectively suppress breast cancer metastasis in mouse models.[1][3]

In Vivo Dosage and Administration

Efficacy Studies in Mouse Models of Breast Cancer Metastasis

The following table summarizes the recommended dosage and administration schedule for this compound in an in vivo setting to assess its anti-metastatic efficacy.

| Parameter | Value | Reference |

| Compound | This compound | [1][3] |

| Animal Model | Mouse model of breast cancer | [3] |

| Dosage | 25 mg/kg | [3] |

| Administration Route | Intraperitoneal (IP) or Intravenous (IV) | [3] |

| Frequency | Every other day | [3] |

| Treatment Duration | 17 days | [3] |

| Observed Effect | Dramatic decrease in distant metastatic burden | [3] |

| Effect on Primary Tumor | No significant growth inhibitory effect | [3] |

| Tolerability | Well-tolerated | [1] |

Pharmacokinetic Data

A preliminary pharmacokinetic study has been conducted to determine the half-life of this compound in mice.

| Parameter | Value | Reference |

| Compound | This compound | [3] |

| Dosage | 20 mg/kg | [3] |

| Administration Route | Intravenous (IV) | [3] |

| Half-life (T½α) | 0.25 hours | [3] |

Experimental Protocols

In Vivo Metastasis Study Protocol

This protocol outlines the key steps for evaluating the anti-metastatic potential of this compound in a breast cancer xenograft model.

Objective: To determine the effect of this compound on the metastatic dissemination of breast cancer cells in vivo.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG, Saline - Note: The exact vehicle composition should be optimized for solubility and tolerability)

-

Human breast cancer cell line with metastatic potential (e.g., MDA-MB-231)

-

Immunocompromised mice (e.g., NOD/SCID gamma mice)

-

Sterile syringes and needles for injection

-

Animal housing and monitoring equipment

Workflow:

Procedure:

-

Cell Culture: Culture the chosen metastatic breast cancer cell line under standard conditions.

-

Animal Acclimatization: Allow immunocompromised mice to acclimate to the facility for at least one week before the experiment.

-

Tumor Cell Inoculation: Inoculate mice with breast cancer cells to establish primary tumors or introduce them systemically to model metastasis (e.g., via tail vein injection).

-

Treatment Initiation: Once tumors are established or after a set period post-inoculation, randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound at a dose of 25 mg/kg or the vehicle control to the respective groups every other day for a total of 17 days.[3]

-

Monitoring: Monitor the health and body weight of the animals regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest relevant tissues (e.g., lungs, liver) to assess metastatic burden. This can be achieved through histological analysis, bioluminescence imaging (if using luciferase-tagged cells), or other quantitative methods.

Signaling Pathway

This compound functions by disrupting the SIX1/EYA2 complex, which in turn inhibits the TGF-β signaling pathway and subsequent epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

Important Considerations

-

Formulation: The solubility and stability of this compound in various vehicles should be determined prior to in vivo use to ensure consistent and effective delivery.

-

Toxicity: While reported to be well-tolerated, it is advisable to conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) in the specific animal model and strain being used.

-

Animal Models: The choice of animal model and cancer cell line is critical and should be relevant to the research question being addressed.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: NCGC00378430

For Research Use Only

Introduction

NCGC00378430 is a small molecule inhibitor of the SIX1/EYA2 protein-protein interaction.[1][2][3] The Sine oculis homeobox homolog 1 (SIX1) and Eyes absent (EYA) transcriptional complex is crucial during embryonic development and its aberrant re-expression in adult tissues has been linked to the progression of various cancers, including breast cancer.[2][3][4] this compound has been shown to disrupt this complex, leading to the reversal of epithelial-mesenchymal transition (EMT) and the suppression of metastasis in preclinical models.[1][2][4] These application notes provide detailed information on the solubility and preparation of this compound for in vitro and in vivo research applications.

Solubility and Formulation

Proper dissolution and formulation of this compound are critical for ensuring its bioactivity and obtaining reliable experimental results. The following table summarizes the known solubility and a recommended formulation for in vivo studies.

| Solvent/Vehicle | Concentration/Composition | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | A stock solution in DMSO is recommended for in vitro use. Store at -20°C. |